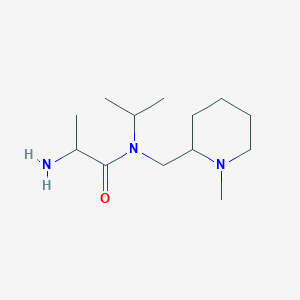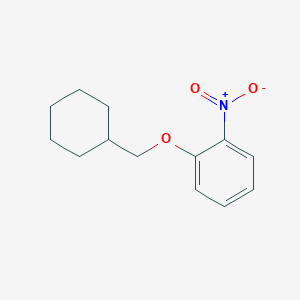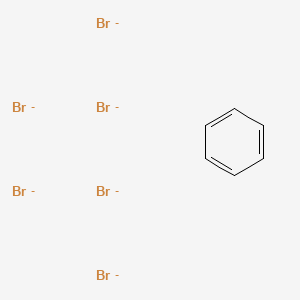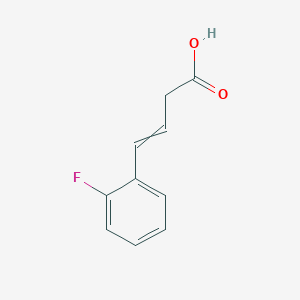![molecular formula C12H13FN2O B14794934 (S)-2-Fluoro-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one](/img/structure/B14794934.png)
(S)-2-Fluoro-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Fluoro-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one is a fluorinated heterocyclic compound. It belongs to the class of quinoxalines, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Fluoro-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluoroaniline with a suitable diketone or ketoester in the presence of a catalyst. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or acetonitrile, and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of advanced catalytic systems can be employed to enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
(S)-2-Fluoro-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts .
Major Products
The major products formed from these reactions include various substituted quinoxalines, tetrahydroquinoxalines, and other heterocyclic derivatives. These products can exhibit different biological and chemical properties, making them valuable for further research and applications .
科学的研究の応用
(S)-2-Fluoro-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.
Materials Science: Quinoxaline derivatives are used in the development of organic semiconductors, dyes, and fluorescent materials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
作用機序
The mechanism of action of (S)-2-Fluoro-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
類似化合物との比較
Similar Compounds
Similar compounds to (S)-2-Fluoro-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one include:
Quinoxaline: The parent compound with a similar core structure.
Pyrrolo[1,2-a]quinoxalines: Compounds with an additional pyrrole ring fused to the quinoxaline core.
Imidazo[1,5-a]quinoxalines: Compounds with an imidazole ring fused to the quinoxaline core.
Uniqueness
The uniqueness of this compound lies in its fluorine substitution, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug design and development .
特性
分子式 |
C12H13FN2O |
|---|---|
分子量 |
220.24 g/mol |
IUPAC名 |
2-fluoro-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one |
InChI |
InChI=1S/C12H13FN2O/c13-8-4-5-9-11(7-8)15-6-2-1-3-10(15)12(16)14-9/h4-5,7,10H,1-3,6H2,(H,14,16) |
InChIキー |
QMKVLKJZNLAHBB-UHFFFAOYSA-N |
正規SMILES |
C1CCN2C(C1)C(=O)NC3=C2C=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-bromo-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride](/img/structure/B14794864.png)
![2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14794871.png)

![2-[(4-chloro-2-nitrophenyl)diazenyl]-3-oxo-N-(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)butanamide](/img/structure/B14794888.png)

![Benzenesulfonic acid, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis[azo(2-acetyl-1-oxo-2,1-ethanediyl)imino]]bis-(potassium salt)](/img/structure/B14794904.png)



![(2S)-4-[3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-(1-amino-2-hydroxyethyl)-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol;hydrate](/img/structure/B14794925.png)
![(R)-7'-(bis(3,5-di-Tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7-carboxylic acid](/img/structure/B14794931.png)
![1-(2,2-difluoro-1,3-benzodioxol-4-yl)-N-[1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-methylpropan-2-yl)indol-5-yl]cyclopropane-1-carboxamide](/img/structure/B14794936.png)

